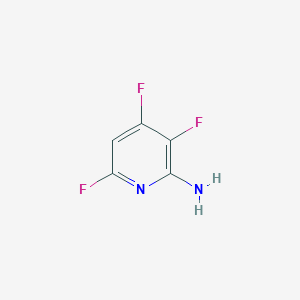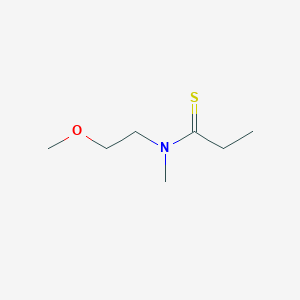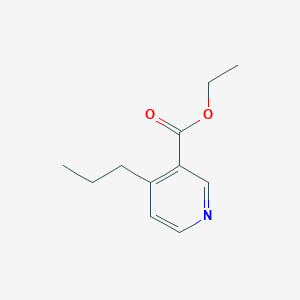
Ethyl 4-propylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-propylnicotinate is an organic compound with the molecular formula C11H15NO2 It is an ester derivative of nicotinic acid (niacin) and is characterized by the presence of an ethyl group and a propyl group attached to the nicotinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-propylnicotinate can be synthesized through esterification reactions involving nicotinic acid and the appropriate alcohols. One common method involves the reaction of nicotinic acid with ethanol and propanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Nicotinic acid+Ethanol+PropanolH2SO4Ethyl 4-propylnicotinate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing by-products.
化学反応の分析
Types of Reactions: Ethyl 4-propylnicotinate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield nicotinic acid and the corresponding alcohols (ethanol and propanol).
Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in reactions such as transesterification.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alcohols or amines.
Major Products Formed:
Hydrolysis: Nicotinic acid, ethanol, and propanol.
Reduction: Corresponding alcohols.
Substitution: New esters or amides, depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cardiovascular health and skin conditions.
Industry: Utilized in the formulation of cosmetic products and as a flavoring agent in the food industry.
作用機序
The mechanism of action of ethyl 4-propylnicotinate is not fully understood, but it is believed to involve interactions with nicotinic acid receptors and pathways. Nicotinic acid is known to influence lipid metabolism and vasodilation, and its ester derivatives may exhibit similar effects. The compound may also exert antioxidant and anti-inflammatory effects through its interaction with cellular pathways.
類似化合物との比較
Ethyl 4-propylnicotinate can be compared with other ester derivatives of nicotinic acid, such as:
Methyl nicotinate: Similar ester with a methyl group instead of an ethyl and propyl group.
Ethyl nicotinate: Contains only an ethyl group attached to the nicotinic acid moiety.
Propyl nicotinate: Contains only a propyl group attached to the nicotinic acid moiety.
Uniqueness: this compound is unique due to the presence of both ethyl and propyl groups, which may confer distinct physicochemical properties and biological activities compared to other nicotinic acid esters.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
ethyl 4-propylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-3-5-9-6-7-12-8-10(9)11(13)14-4-2/h6-8H,3-5H2,1-2H3 |
InChIキー |
MXPISRLJXUZZOQ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=NC=C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




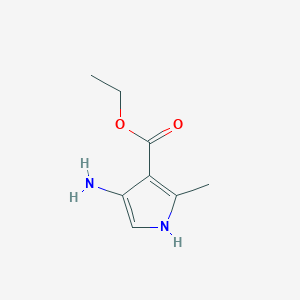
![2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid](/img/structure/B15246916.png)


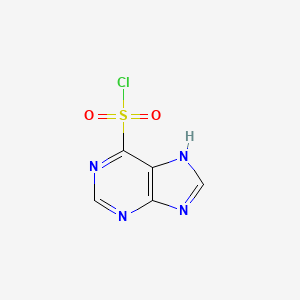
![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl-](/img/structure/B15246937.png)
![5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)
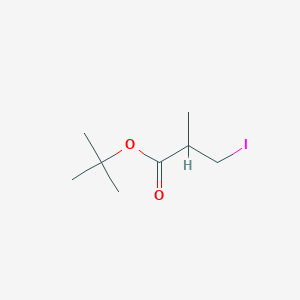
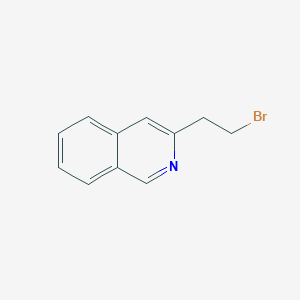
![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
